

Personal protective equipment for handling

VER-49009

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Compound of Interest

Compound Name: **VER-49009**

Cat. No.: **B1684359**

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Essential Safety and Handling Guide for VER-49009

This guide provides crucial safety and logistical information for the handling and disposal of **VER-49009**, a potent inhibitor of Heat Shock Protein 90 (Hsp90). Adherence to these procedures is vital for ensuring laboratory safety and experimental integrity.

Personal Protective Equipment (PPE)

When handling **VER-49009**, the following personal protective equipment should be worn at all times to minimize exposure and ensure personal safety:

- Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.
- Hand Protection: Nitrile gloves are required. Gloves should be inspected before use and changed frequently, especially after direct contact with the compound.
- Body Protection: A lab coat must be worn. For procedures with a higher risk of aerosol generation or spillage, additional protective clothing, such as an apron or coveralls, is recommended.
- Respiratory Protection: For operations that may generate dust or aerosols, such as weighing the solid compound or preparing concentrated stock solutions, a properly fitted respirator (e.g., N95 or higher) should be used in a fume hood.

Operational Handling and Storage

Storage: **VER-49009** should be stored at -20°C for long-term stability (up to 1 year) or at -80°C for extended periods (up to 2 years).[1][2] The product is shipped at room temperature, and this has been shown not to affect its stability.[1][2]

Solution Preparation: **VER-49009** is a crystalline solid.[2] Stock solutions are typically prepared in dimethyl sulfoxide (DMSO).[3] For example, a 77 mg/mL solution in fresh DMSO can be prepared.[3] To aid dissolution, a hot water bath can be used.[3] For in vivo studies, formulations may involve suspension in solutions like CMC-Na.[4]

General Handling:

- All work with **VER-49009**, especially with the solid form and concentrated solutions, should be conducted in a certified chemical fume hood.
- Avoid inhalation of dust or aerosols.
- Prevent contact with skin and eyes.
- Wash hands thoroughly after handling.

Disposal Plan

All waste materials contaminated with **VER-49009**, including empty vials, used gloves, and other disposable labware, should be treated as hazardous chemical waste. Dispose of this waste in accordance with local, state, and federal regulations. Do not dispose of **VER-49009** down the drain or in the regular trash.

Quantitative Data Summary

Parameter	Value	Reference
Hsp90 β IC50	47 nM	[2][3][4]
Hsp90 (yeast) IC50	140 nM - 167 nM	[1][4]
Hsp90 Kd	78 nM	[1][5]
Mean GI50 (cancer cell lines)	685 \pm 119 nM	[1][2]
HUVEC GI50	444 \pm 91.1 nM	[1]
Solubility in DMSO	77 mg/mL (198.54 mM)	[3]
Storage Temperature	-20°C (long term) or -80°C (extended)	[1][2]

Experimental Protocols

Hsp90 Inhibition Assay (Fluorescence Polarization)

This assay determines the binding of inhibitors to Hsp90.

- Reagents: Full-length recombinant human Hsp90 β , a fluorescently labeled probe that binds to the Hsp90 ATP binding site, and **VER-49009**.
- Procedure:
 - Incubate Hsp90 β with the fluorescent probe.
 - Add varying concentrations of **VER-49009**.
 - Measure the fluorescence polarization.
- Principle: The binding of the small fluorescent probe to the large Hsp90 protein results in a high polarization value. Competitive binding of **VER-49009** displaces the probe, causing a decrease in polarization. The IC50 value is calculated from the dose-response curve.[3][4]

Cell Proliferation Assay (Sulforhodamine B Assay)

This assay measures the antiproliferative effects of **VER-49009** on cancer cell lines.

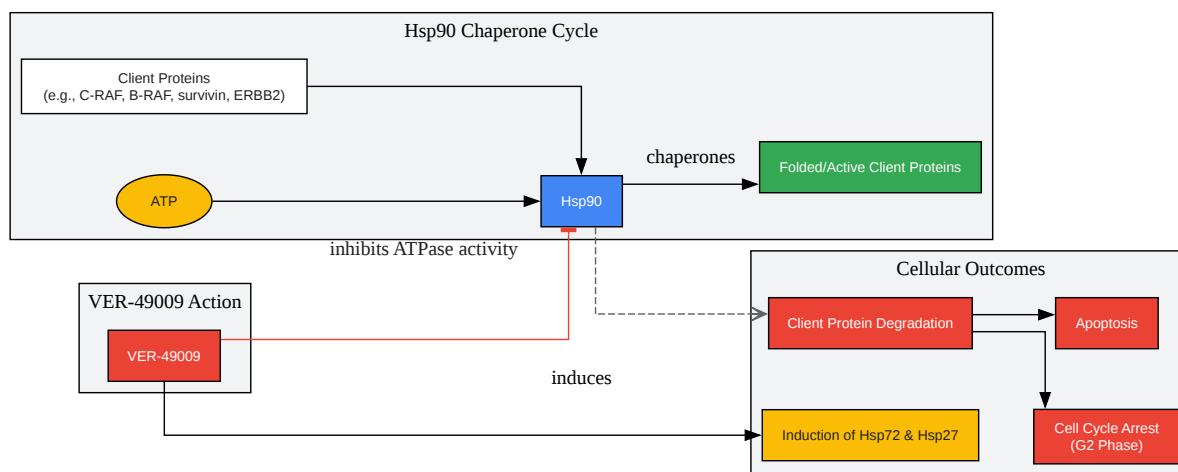
- Cell Culture: Plate human cancer cells (e.g., melanoma, colon, ovarian, breast) in 96-well plates and allow them to adhere overnight.[4]
- Treatment: Treat the cells with a range of **VER-49009** concentrations (e.g., up to 10 μ M) for a specified period (e.g., 4 days).[4]
- Staining:
 - Fix the cells with trichloroacetic acid.
 - Stain the cells with Sulforhodamine B (SRB), which binds to total cellular protein.
 - Wash away the unbound dye.
- Measurement: Solubilize the bound dye and measure the absorbance at a specific wavelength. The absorbance is proportional to the number of viable cells. The GI50 (concentration for 50% growth inhibition) is then calculated.[3][4]

In Vivo Animal Study (Human Ovarian Xenograft Model)

This protocol assesses the in vivo efficacy of **VER-49009**.

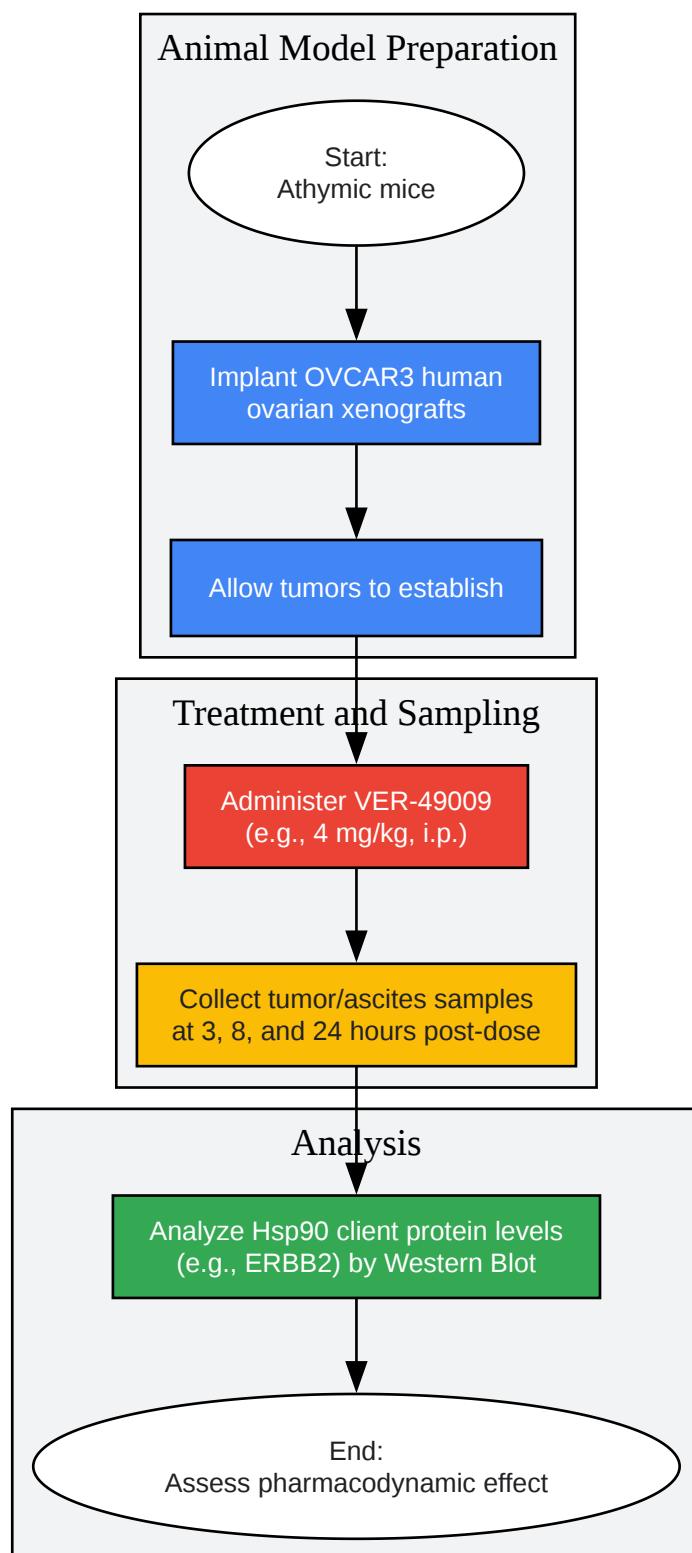
- Animal Model: Use athymic mice bearing established OVCAR3 human ovarian xenografts.[3][4]
- Treatment: Administer **VER-49009** via intraperitoneal (i.p.) injection at a specified dosage (e.g., 4 mg/kg).[1][3][4]
- Analysis:
 - Collect tumor or ascites samples at various time points after the final dose (e.g., 3, 8, and 24 hours).[1]
 - Analyze the levels of Hsp90 client proteins, such as ERBB2, by methods like Western blotting to determine the pharmacodynamic effect of **VER-49009**.[1][3][4]

Signaling Pathway and Experimental Workflow Diagrams



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Caption: Mechanism of action of **VER-49009** as an Hsp90 inhibitor.



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Caption: Workflow for an in vivo study of **VER-49009**.

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